molecular formula C24H24N2O3S B185690 ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 6146-51-6

ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Número de catálogo B185690
Número CAS: 6146-51-6
Peso molecular: 420.5 g/mol
Clave InChI: ONICNNOHSSSLOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate selectively inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK inhibition leads to the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. This results in the induction of apoptosis and inhibition of cell proliferation, leading to the therapeutic effects of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate have been extensively studied in preclinical models. ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, leading to tumor regression. In autoimmune diseases, ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has been shown to reduce autoantibody production and inflammation. Inflammatory disorders, such as asthma and COPD, have also been shown to be improved by ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate treatment, through the suppression of cytokine production and airway inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several advantages as a research tool. It is a potent and selective inhibitor of BTK, with low toxicity and good pharmacokinetic properties. ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has also shown efficacy in a wide range of diseases, making it a versatile research tool. However, there are some limitations to the use of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate in lab experiments. ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate may have off-target effects on other kinases, which could affect the interpretation of results. In addition, the long-term effects of BTK inhibition on immune function and homeostasis are not fully understood, and further research is needed to fully elucidate the safety and efficacy of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate.

Direcciones Futuras

There are several future directions for the research and development of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate. One area of focus is the optimization of the pharmacokinetic properties of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate, to improve its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate treatment, to enable personalized medicine approaches. Additionally, the combination of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate with other drugs, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy in certain diseases. Finally, the long-term effects of BTK inhibition on immune function and homeostasis need to be further studied, to fully understand the safety and efficacy of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate as a therapeutic agent.

Métodos De Síntesis

The synthesis of ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate involves the condensation of ethyl 2-aminobenzoate with 2-benzyl-5,7-dihydrothieno[2,3-c]pyridin-4-one in the presence of a suitable base, followed by the reaction with benzoyl chloride to form the benzamido derivative. The final step involves esterification of the carboxylic acid with ethanol to yield the ethyl ester.

Aplicaciones Científicas De Investigación

Ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has shown efficacy in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has also demonstrated activity in autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).

Propiedades

Número CAS

6146-51-6

Nombre del producto

ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Fórmula molecular

C24H24N2O3S

Peso molecular

420.5 g/mol

Nombre IUPAC

ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H24N2O3S/c1-2-29-24(28)21-19-13-14-26(15-17-9-5-3-6-10-17)16-20(19)30-23(21)25-22(27)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,25,27)

Clave InChI

ONICNNOHSSSLOU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

SMILES canónico

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.